glycyl-L-isoleucine
Description
Definitional Framework within Peptide Chemistry
N-Glycyl-L-isoleucine is a dipeptide, an organic compound formed from two amino acids joined by a peptide bond. hmdb.ca Specifically, it consists of the amino acid glycine (B1666218) linked to L-isoleucine. ontosight.aichembk.com The linkage occurs between the carboxyl group of glycine and the amino group of L-isoleucine. Its systematic IUPAC name is (2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoic acid. nih.govclearsynth.com
As a dipeptide, N-Glycyl-L-isoleucine serves as a fundamental building block in the broader field of peptide and protein chemistry. clearsynth.com It can be prepared through chemical synthesis or by enzymatic methods. chembk.com The structure and properties of this dipeptide are well-characterized, making it a reliable compound for various research applications. nih.govchemscene.com It is typically a white crystalline powder that is soluble in water. chembk.comchemos.de
Physicochemical Properties of N-Glycyl-L-isoleucine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆N₂O₃ chembk.comnih.gov |
| Molecular Weight | 188.22 g/mol chembk.comnih.govmedchemexpress.com |
| Appearance | White crystalline powder chembk.comchemos.de |
| Melting Point | ~248-250 °C chembk.comchemos.de |
| Water Solubility | 205 g/L (at 18.4 ºC) chembk.com |
| IUPAC Name | (2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoic acid nih.govclearsynth.com |
Significance as a Dipeptide Model in Biological Systems Research
N-Glycyl-L-isoleucine is more than a simple chemical structure; it serves as a valuable model system in various areas of biological and biochemical research. medchemexpress.commedchemexpress.commedchemexpress.com Its defined structure allows researchers to probe specific biological processes and phenomena.
One key area of its application is in the study of peptide transport and metabolic stability. For instance, dipeptide moieties are attached to drugs to create prodrugs, which can enhance absorption and delivery. Research on floxuridine (B1672851) prodrugs has utilized dipeptides like isoleucyl-l-glycine to investigate how the amino acid composition affects the stability of the ester bond and its resistance to enzymatic degradation. nih.gov Specifically, prodrugs containing a glycyl moiety, including 5′-l-isoleucyl-l-glycyl floxuridine, were found to be 20- to 40-fold more stable against degradation by thymidine (B127349) phosphorylase than the parent drug. nih.gov This highlights the role of the dipeptide structure in influencing the metabolic fate of a larger molecule.
Furthermore, N-Glycyl-L-isoleucine and similar peptides are used to study the fundamental thermodynamic properties of amino acid residues within a peptide backbone. A study on the hydration thermodynamics of isoleucine in model pentapeptides, such as GGGGG (pentaglycine) and GGIGG (Gly-Gly-Ile-Gly-Gly), revealed that the location of the isoleucine residue significantly impacts its hydration properties. acs.org This type of research is crucial for understanding protein folding and stability, as the interaction of individual amino acid side chains with the surrounding water molecules is a key driving force in these processes. The use of a simple dipeptide or a short peptide containing the residue of interest provides a simplified, controllable system to dissect these complex interactions. acs.org
The compound has also been used as a model in studies investigating metal-protein interactions, where new triorganotin (IV) derivatives of dipeptides, including N-Glycyl-L-isoleucine, were synthesized and characterized. hmdb.ca Such research provides insight into the coordination chemistry between metal ions and peptide backbones, which is relevant to metalloenzyme function and metal toxicity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVHCTWYMPWEGN-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941211 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19461-38-2 | |
| Record name | Glycyl-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19461-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycyl-L-isoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxyethylidene)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biosynthesis and Metabolic Pathways of N Glycyl L Isoleucine and Its Constituent Amino Acids
Enzymatic Formation Mechanisms
The synthesis of dipeptides like N-Glycyl-L-isoleucine is a sophisticated process catalyzed by specific enzymes. These enzymatic reactions can be broadly categorized by the enzymes involved and their energy requirements.
L-Amino acid ligases (LALs) are a class of enzymes that play a crucial role in the biosynthesis of dipeptides. nih.govresearchgate.net These enzymes catalyze the formation of a peptide bond between two L-amino acids in a reaction that is dependent on adenosine (B11128) triphosphate (ATP). nih.gov The first identified LAL, YwfE (also known as BacD) from Bacillus subtilis, is involved in the synthesis of the antibiotic bacilysin. nih.govsci-hub.se Since its discovery, a variety of LALs with different substrate specificities have been identified, making them valuable tools for the synthesis of diverse dipeptides. nih.govsci-hub.se For instance, RizA, another LAL from Bacillus subtilis NBRC3134, specifically synthesizes dipeptides with an N-terminal arginine. nih.gov Some LALs, like RizB, can even synthesize oligopeptides. nih.gov The recombinant TabS protein from Pseudomonas syringae has demonstrated the ability to synthesize 136 different dipeptides from 231 combinations of amino acid substrates. asm.org
Proteases, enzymes that typically break down proteins, can also be used to synthesize peptide bonds under specific conditions. nih.govmdpi.com This process, known as reverse proteolysis, can be controlled thermodynamically or kinetically. nih.gov By manipulating the reaction environment, such as by using organic solvents or immobilizing one of the amino acid substrates on a solid support, the equilibrium of the reaction can be shifted to favor synthesis over hydrolysis. rsc.orgresearchgate.net For example, the protease thermolysin has been successfully used to synthesize dipeptides on a solid support in an aqueous medium. rsc.org
Table 1: Comparison of L-Amino Acid Ligases and Proteases in Dipeptide Synthesis
| Feature | L-Amino Acid Ligases (LALs) | Proteases |
| Primary Function | Dipeptide synthesis | Protein hydrolysis |
| Energy Requirement | ATP-dependent | Generally ATP-independent |
| Reaction Control | Unidirectional synthesis | Equilibrium-controlled (synthesis vs. hydrolysis) |
| Substrate Specificity | Often high for specific amino acids | Varies; can be broad |
| Example Enzymes | YwfE (BacD), RizA, TabS | Thermolysin, Chymotrypsin, Pepsin |
The primary enzymatic route for dipeptide synthesis, particularly through L-amino acid ligases, is ATP-dependent. researchgate.netnih.gov This process involves the hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) to provide the energy required for peptide bond formation. researchgate.net The reaction proceeds through an acyl-phosphate intermediate. asm.org The ATP-grasp superfamily of enzymes, to which LALs belong, are characterized by this ATP-dependent mechanism. researchgate.net
While the direct enzymatic ligation of free amino acids is typically an energy-requiring process, peptide synthesis can occur through ATP-independent mechanisms, particularly in the context of protease-catalyzed reactions. researchgate.net In these scenarios, the energy for peptide bond formation is derived from the cleavage of a pre-activated amino acid derivative, such as an ester. mdpi.com This kinetically controlled approach circumvents the need for direct ATP input at the ligation step. nih.gov Additionally, research has identified an ATP-independent amide bond formation strategy in the biosynthesis of certain antibiotics, which involves a methyl esterification followed by an ester-amide exchange reaction. researchgate.net
The synthesis of dipeptides, both in laboratory settings (in vitro) and within living organisms (in vivo), is influenced by various factors. For L-amino acid ligases, optimal in vitro reaction conditions typically include a pH range of 8.0–9.0 and a temperature of around 30°C, along with the presence of ATP and magnesium ions (Mg2+). sci-hub.se The substrate specificity of the enzyme is a critical factor, and research has focused on protein engineering to improve the catalytic performance and substrate range of LALs. nih.gov
Protease-catalyzed dipeptide synthesis in vitro often involves the use of organic solvents to shift the reaction equilibrium towards synthesis. nih.govsci-hub.se The choice of solvent and its concentration can significantly impact the reaction yield. sci-hub.se For instance, the synthesis of Cbz-Gly-Tyr-NH2 using the PST-01 protease was optimized in the presence of 60% (v/v) dimethylsulfoxide (DMSO). sci-hub.se
In vivo synthesis of dipeptides can be achieved through microbial fermentation. asm.org This approach leverages the natural metabolic machinery of microorganisms to produce the desired dipeptide. Metabolic engineering strategies are often employed to enhance production by, for example, overexpressing the relevant L-amino acid ligase and optimizing the supply of precursor amino acids. acs.org
Metabolic Interconversions and Flux
The biosynthesis of N-Glycyl-L-isoleucine is deeply embedded within the complex network of amino acid metabolism. The availability of its constituent amino acids, glycine (B1666218) and L-isoleucine, is governed by a web of interconnected metabolic pathways.
Amino acid metabolism is a highly interconnected network where the synthesis and degradation of different amino acids are closely linked. nih.govnih.gov The aspartate family of amino acids, which includes isoleucine, lysine (B10760008), methionine, and threonine, provides a clear example of this integration. frontiersin.org The biosynthetic pathways for these amino acids share common intermediates, and alterations in one pathway can affect the levels of other amino acids. frontiersin.org For instance, engineering lysine metabolism can impact the concentrations of other amino acids derived from aspartate. frontiersin.org
L-isoleucine is an essential amino acid for humans and animals, meaning it must be obtained from the diet. wikipedia.orgnih.gov However, microorganisms and plants can synthesize it themselves through well-defined pathways. wikipedia.orgnih.gov
In most microorganisms and plants, the biosynthesis of L-isoleucine starts from L-threonine. acs.orgnih.gov The key committed step is the conversion of threonine to 2-oxobutanoate (B1229078) (also known as α-ketobutyrate), a reaction catalyzed by the enzyme threonine deaminase (or threonine dehydratase). nih.gov Subsequently, a series of four enzymes, which are also involved in the biosynthesis of valine, catalyze the conversion of 2-oxobutanoate and pyruvate (B1213749) to L-isoleucine. nih.govresearchgate.net These enzymes are acetohydroxyacid synthase (AHAS), ketol-acid reductoisomerase (KARI), dihydroxyacid dehydratase (DHAD), and branched-chain aminotransferase (BCAT). nih.govresearchgate.net
Alternative pathways for L-isoleucine biosynthesis exist in some microorganisms. nih.govbiocyc.org For example, some bacteria can produce 2-oxobutanoate from pyruvate or propanoate. biocyc.org In Escherichia coli, under certain conditions, "underground" metabolic pathways can be activated to produce isoleucine. nih.govelifesciences.org One such pathway involves the rerouting of O-succinyl-L-homoserine from methionine biosynthesis to produce 2-oxobutanoate. elifesciences.org
Table 2: Key Enzymes in the Primary L-Isoleucine Biosynthesis Pathway
| Enzyme | Abbreviation | Function |
| Threonine Deaminase/Dehydratase | TD | Converts L-threonine to 2-oxobutanoate |
| Acetohydroxyacid Synthase | AHAS | Condenses 2-oxobutanoate with pyruvate |
| Ketol-Acid Reductoisomerase | KARI | Isomerization and reduction of the intermediate |
| Dihydroxyacid Dehydratase | DHAD | Dehydration of the intermediate |
| Branched-Chain Aminotransferase | BCAT | Transamination to form L-isoleucine |
Pathways of L-Isoleucine Biosynthesis in Microorganisms and Plants
Pyruvate and Alpha-Ketobutyrate Pathways
The biosynthesis of L-isoleucine predominantly relies on the key intermediate alpha-ketobutyrate (also known as 2-ketobutyrate or 2-KB). researchgate.net There are multiple routes to generate this intermediate. The most common pathway in many microorganisms, known as the threonine pathway, begins with the amino acid L-threonine. researchgate.netbiocyc.org In this pathway, the enzyme threonine deaminase catalyzes the conversion of L-threonine into α-ketobutyrate. elifesciences.org
Alternatively, certain organisms utilize a "pyruvate pathway," which synthesizes isoleucine from pyruvate and acetyl-CoA. researchgate.netnih.gov This route proceeds through citramalate, which is subsequently metabolized to form α-ketobutyrate, the common intermediate that then enters the final stages of isoleucine synthesis. nih.govjst.go.jp In some bacteria, such as certain revertants of Serratia marcescens, this pathway becomes prominent when leucine (B10760876) biosynthetic enzymes are desensitized to feedback inhibition, allowing them to act on different substrates to produce isoleucine precursors. nih.govjst.go.jp
Once α-ketobutyrate is formed, it is condensed with a molecule of pyruvate to produce 2-aceto-2-hydroxybutanoate. elifesciences.org This intermediate then undergoes a series of reactions including isomerization, reduction, dehydration, and finally amination to yield L-isoleucine. elifesciences.org
Table 1: Comparison of Primary Isoleucine Biosynthesis Pathways
| Feature | Threonine Pathway | Pyruvate Pathway |
|---|---|---|
| Primary Precursors | L-Threonine, Pyruvate | Pyruvate, Acetyl-CoA |
| Key Intermediate | α-Ketobutyrate | Citramalate, α-Ketobutyrate |
| Initial Key Enzyme | Threonine Deaminase | α-Isopropylmalate Synthase (promiscuous activity) |
| Commonality | Widespread in microorganisms. researchgate.netbiocyc.org | Observed in specific organisms or under certain metabolic conditions. researchgate.netnih.gov |
Underground Metabolic Pathways Involving Promiscuous Enzyme Activities (e.g., Cystathionine (B15957) γ-Synthase, Pyruvate Formate-Lyase)
Beyond the canonical pathways, cells can exhibit remarkable metabolic flexibility through "underground" or latent pathways that rely on the promiscuous, or secondary, activities of enzymes. elifesciences.orgnih.gov These alternative routes can be crucial for survival when primary pathways are non-functional. Research in Escherichia coli has revealed novel routes for producing the essential isoleucine precursor, α-ketobutyrate. elifesciences.orgnih.govresearchgate.net
Two key examples of promiscuous enzyme activity enabling isoleucine biosynthesis are:
Cystathionine γ-Synthase (MetB) : Under aerobic conditions, in E. coli strains where the primary threonine deaminase enzymes are deleted, a new pathway for α-ketobutyrate synthesis can emerge. This pathway co-opts an intermediate from methionine biosynthesis, O-succinyl-L-homoserine. elifesciences.orgnih.gov The enzyme cystathionine γ-synthase (MetB), which normally condenses this intermediate with cysteine, can promiscuously cleave O-succinyl-L-homoserine to yield α-ketobutyrate and succinate. elifesciences.orgnih.gov
Pyruvate Formate-Lyase (PFL) : Under anaerobic conditions, a different underground pathway can be activated. The enzyme pyruvate formate-lyase (PFL) can catalyze the condensation of propionyl-CoA and formate (B1220265) to generate α-ketobutyrate. elifesciences.orgnih.govdoaj.org Remarkably, studies have shown that this anaerobic route can contribute a substantial fraction of the isoleucine pool even in wild-type E. coli when propionate (B1217596) is available in the environment, demonstrating that these pathways are not just emergency backups but can be part of the organism's natural metabolic strategy. elifesciences.orgnih.gov
These findings highlight how enzyme promiscuity provides metabolic redundancy and adaptability, allowing organisms to utilize available carbon sources efficiently. elifesciences.orgnih.gov
Catabolism of L-Isoleucine: Formation of Alpha-Ketomethylvaleric Acid (KMV) and Subsequent Fate
The breakdown of L-isoleucine, an essential process for energy production and metabolic balance, begins with its conversion to a corresponding branched-chain α-keto acid (BCKA). biorxiv.orgbrill.com
The initial, reversible step is a transamination reaction catalyzed by a branched-chain aminotransferase (BCAT) enzyme. biorxiv.orgmdpi.com In this reaction, the amino group from isoleucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and the α-keto acid of isoleucine, which is (S)-α-keto-β-methylvaleric acid, commonly abbreviated as KMV. mdpi.comrupahealth.commdpi.com
The subsequent step is the irreversible oxidative decarboxylation of KMV. This reaction is carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme assembly located in the mitochondria. biorxiv.orgrupahealth.comnih.gov The BCKDH complex converts KMV into 2-methylbutyryl-CoA, releasing carbon dioxide in the process. mdpi.com The carbon skeleton, now in the form of an acyl-CoA derivative, proceeds through several more steps, ultimately being cleaved to yield two key products: acetyl-CoA and propionyl-CoA. wikipedia.orgpharmacompass.comdrugbank.com
Table 2: Key Steps in L-Isoleucine Catabolism
| Step | Reactant | Key Enzyme/Complex | Product(s) |
|---|---|---|---|
| 1. Transamination | L-Isoleucine | Branched-Chain Aminotransferase (BCAT) | α-Keto-β-methylvaleric Acid (KMV) |
| 2. Oxidative Decarboxylation | α-Keto-β-methylvaleric Acid (KMV) | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | 2-Methylbutyryl-CoA, CO₂ |
| 3. Final Breakdown | Intermediates from 2-Methylbutyryl-CoA | Various enzymes | Acetyl-CoA, Propionyl-CoA |
Glucogenic and Ketogenic Properties of L-Isoleucine
Based on the final products of its catabolism, L-isoleucine is classified as both a glucogenic and a ketogenic amino acid. mdpi.comwikipedia.orgdrugbank.comexercise.com This dual character stems from the two distinct metabolic fates of its carbon skeleton.
Ketogenic Property : The breakdown of isoleucine yields acetyl-CoA. wikipedia.orgpharmacompass.com Acetyl-CoA can be used in the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate) in the liver, a process known as ketogenesis. Alternatively, it can enter the citric acid cycle to be oxidized for energy. wikipedia.org
Glucogenic Property : The other major product of isoleucine catabolism is propionyl-CoA. drugbank.com Propionyl-CoA can be converted through a series of reactions into succinyl-CoA, which is an intermediate of the citric acid cycle. wikipedia.org This succinyl-CoA can be withdrawn from the cycle and serve as a precursor for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. wikipedia.orgexercise.com
Therefore, the degradation of a single L-isoleucine molecule provides precursors for both ketone body formation and glucose synthesis, making it a versatile fuel source for the body.
Dipeptide Degradation and Amino Acid Release by Proteases in Biological Tissues
Dipeptides such as N-Glycyl-L-isoleucine are generally considered short-lived intermediates that arise from the incomplete breakdown of dietary or endogenous proteins. hmdb.ca Their primary metabolic fate is further degradation into their constituent amino acids, which can then enter the free amino acid pools of the cell for protein synthesis or catabolism.
This cleavage is accomplished by enzymes known as peptidases or proteases. Specifically, dipeptidases are enzymes that hydrolyze dipeptides into two free amino acids. The resulting glycine and L-isoleucine are then available for various metabolic processes. While some dipeptides may have specific cell-signaling roles, most serve as a transient step in amino acid recycling and processing. hmdb.ca Research on related compounds, such as Glycyl-L-leucine, shows they are substrates for specific dipeptidases, indicating a well-established mechanism for this process. medchemexpress.com One report has suggested that N-Glycyl-L-isoleucine can enhance biochemical pathways that break down proteins, though its primary role is to be a substrate for such degradation. cymitquimica.com
Regulation of Dipeptide and Amino Acid Metabolism
The metabolic pathways for amino acids are intricately regulated to ensure that their synthesis is balanced with cellular demand, preventing both wasteful overproduction and detrimental shortages. This control is exerted primarily through the modulation of key enzymes in the pathways.
Feedback Inhibition and Allosteric Control Mechanisms
A primary mechanism for regulating amino acid biosynthesis is feedback inhibition, a form of allosteric control where the final product of a pathway binds to and inhibits an enzyme that acts early in that same pathway. numberanalytics.compressbooks.pub This creates a self-regulating loop that maintains metabolic homeostasis. pressbooks.pubnumberanalytics.com
The biosynthesis of L-isoleucine is a classic example of this principle:
Inhibition by Isoleucine : The first enzyme unique to the isoleucine biosynthetic pathway, threonine deaminase (or threonine dehydratase), is allosterically inhibited by L-isoleucine, the end product of the pathway. nih.govpnas.orgresearchgate.net When isoleucine levels are high, it binds to a regulatory site on the enzyme, distinct from the active site, causing a conformational change that reduces the enzyme's activity and slows down the entire pathway. researchgate.net
Activation by Valine : The regulation of threonine deaminase is further nuanced by the action of other branched-chain amino acids. L-valine, whose own synthesis shares several enzymes with the isoleucine pathway, can act as an allosteric activator of threonine deaminase, thus counteracting the inhibitory effect of isoleucine. nih.gov This interplay ensures a balanced production of the different branched-chain amino acids.
Dipeptide Regulation : Interestingly, the regulatory signal is not always a free amino acid. Research has shown that the dipeptide glycyl-leucine can also act as a heterotropic negative effector of threonine deaminase, mimicking the inhibitory action of isoleucine. nih.gov This suggests that dipeptides can, in some cases, participate directly in the feedback regulation of amino acid metabolism.
This combination of feedback inhibition and allosteric activation allows the cell to fine-tune the flux through biosynthetic pathways with high precision, responding rapidly to changes in the availability and demand for specific amino acids. nih.gov
Table 3: Allosteric Regulation in the Isoleucine Biosynthesis Pathway
| Enzyme | Pathway | Allosteric Inhibitor(s) | Allosteric Activator(s) | Regulatory Effect |
|---|---|---|---|---|
| Threonine Deaminase | L-Isoleucine Biosynthesis | L-Isoleucine, nih.govpnas.org Glycyl-leucine nih.gov | L-Valine nih.gov | Controls the commitment step for isoleucine production from threonine. |
| α-Isopropylmalate Synthase | L-Leucine Biosynthesis | L-Leucine jst.go.jp | - | Controls the commitment step for leucine production. Desensitization can lead to promiscuous activity for isoleucine synthesis. nih.gov |
Impact of Related Dipeptides on L-Isoleucine Biosynthesis (e.g., Glycyl-L-leucine inhibition of threonine deaminase)
The regulation of the L-isoleucine biosynthetic pathway is a critical process in microorganisms like Escherichia coli, involving feedback inhibition where the end products control the activity of key enzymes. The first enzyme in the pathway, threonine deaminase, is a primary regulatory point. nih.gov Research has shown that not only isoleucine but also structurally related dipeptides can exert significant control over this pathway.
A key example is the dipeptide Glycyl-L-leucine , which has been identified as an inhibitor of L-isoleucine biosynthesis. nih.gov Studies investigating the growth inhibition of E. coli K-12 by glycyl-L-leucine revealed that this dipeptide specifically targets and inhibits threonine deaminase. nih.govasm.org
Detailed Research Findings:
Mechanism of Action: Glycyl-L-leucine acts as a heterotropic negative effector of threonine deaminase, meaning it binds to the enzyme and reduces its activity, much like the natural end-product inhibitor, isoleucine. nih.gov This prevents the conversion of threonine to α-ketobutyrate, thereby starving the cell of the necessary intermediates for isoleucine synthesis.
Repression of Enzyme Formation: Beyond direct enzyme inhibition, glycyl-L-leucine can also affect the multivalent repression of the isoleucine-valine (ilv) enzymes. It was observed that glycyl-L-leucine could prevent the derepression (increased synthesis) of threonine deaminase that typically occurs during isoleucine starvation. nih.gov
Mutant Studies: The role of threonine deaminase as the target of glycyl-L-leucine was further confirmed through studies with mutant strains of E. coli. Mutants that possessed a threonine deaminase resistant to feedback inhibition by isoleucine were also found to be resistant to the inhibitory effects of glycyl-L-leucine. nih.govasm.org This demonstrates a common binding or allosteric site for both isoleucine and glycyl-L-leucine on the enzyme.
These findings underscore a complex layer of metabolic regulation where small peptides, not just free amino acids, can act as signaling molecules to control biosynthetic pathways. The inhibition of threonine deaminase by glycyl-L-leucine is a well-documented instance of this phenomenon, highlighting the intricate feedback mechanisms that govern amino acid production in bacteria. nih.govnih.govpnas.org
Biological Activities and Physiological Implications of N Glycyl L Isoleucine
Cellular and Molecular Mechanisms of Action
The biological effects of N-Glycyl-L-isoleucine are likely mediated through various cellular and molecular pathways, influenced by the individual properties of glycine (B1666218) and L-isoleucine, as well as their synergistic action as a dipeptide.
Interaction with Biological Systems and Target Pathway Identification
The interaction of N-Glycyl-L-isoleucine with biological systems is presumed to involve transport and hydrolysis. Dipeptides are absorbed in the small intestine through specific transporters, and their constituent amino acids can then enter various metabolic pathways. nih.gov Glycine itself interacts with specific receptors and transporters, such as glycine receptors (GlyRs), which are prevalent in the central nervous system. encyclopedia.pub These interactions are crucial for its role as a neurotransmitter and neuromodulator. encyclopedia.pub
Furthermore, N-terminal glycine residues can act as a signal for protein degradation through the N-degron pathway, involving Cullin-RING E3 ligase complexes like Cul2ZYG11B and Cul2ZER1. nih.gov This pathway is essential for the quality control of N-myristoylated proteins. nih.gov Isoleucine biosynthesis itself involves multiple potential pathways, highlighting the metabolic flexibility related to this amino acid. elifesciences.org The specific target pathways for the intact N-Glycyl-L-isoleucine dipeptide, however, remain to be fully elucidated.
Role in Antioxidant Defense Mechanisms and Oxidative Stress Reduction
While direct evidence for N-Glycyl-L-isoleucine's antioxidant activity is not available, the properties of its components suggest a potential role in mitigating oxidative stress. Glycine is a precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. researchgate.netmdpi.com Supplementation with glycine has been shown to restore glutathione levels and protect against oxidative stress in vascular tissue. researchgate.net Glycine can also enhance the antioxidant capacity by increasing the activity of antioxidant enzymes. researchgate.net
Peptides containing hydrophobic amino acids, such as isoleucine, have demonstrated antioxidant properties. mdpi.commdpi.com Leucine (B10760876) and isoleucine have been shown to possess antioxidative properties and may protect against oxidative damage. nih.gov The peptide glycyl-L-histidyl-L-lysine (GHK), for instance, has been shown to reduce reactive oxygen species (ROS) levels. nih.gov Therefore, it is plausible that N-Glycyl-L-isoleucine could contribute to the antioxidant defense system, although further research is needed to confirm this.
Anti-inflammatory Effects and Modulatory Pathways
The anti-inflammatory potential of N-Glycyl-L-isoleucine can be inferred from the known effects of glycine and isoleucine. Glycine has been demonstrated to have anti-inflammatory, immunomodulatory, and cytoprotective properties. encyclopedia.pub It can decrease the production of pro-inflammatory cytokines and has been shown to suppress inflammatory responses in various models. encyclopedia.pubmdpi.com The anti-inflammatory effects of glycine may be mediated through the modulation of the NF-κB signaling pathway. mdpi.com
Isoleucine and other branched-chain amino acids can also exert anti-inflammatory effects. nih.gov Some plant-derived bioactive peptides containing isoleucine have been shown to alleviate inflammation by reducing the phosphorylation of kinases in the PI3K/Akt and MAPK signaling pathways. mdpi.com N-linked amino acid-linoleic acid conjugates have also been studied for their anti-inflammatory potential. nih.gov These findings suggest that N-Glycyl-L-isoleucine may possess anti-inflammatory properties by influencing key inflammatory signaling cascades.
| Compound/Component | Potential Anti-inflammatory Mechanism | Key Signaling Pathways Involved |
| Glycine | Decreases pro-inflammatory cytokines. encyclopedia.pubmdpi.com | NF-κB mdpi.com |
| Isoleucine | Reduces phosphorylation of kinases. mdpi.com | PI3K/Akt, MAPK mdpi.com |
| N-acyl amino acids | Potential to reduce leukocyte migration and increase inflammation-resolving eicosanoids. nih.gov | Not specified |
Neuroprotective Activities and Associated Mechanisms
Glycine has well-documented neuroprotective effects. It has been shown to protect neurons from damage in models of ischemic stroke by inhibiting neuroinflammation and promoting an anti-inflammatory state. nih.govbohrium.com The neuroprotective mechanism of glycine may involve the inhibition of the NF-κB p65/Hif-1α signaling pathway and the deactivation of the JNK signaling pathway, which in turn reverses oxidative stress and apoptotic neurodegeneration. nih.govnih.gov
Peptides derived from natural sources, such as walnuts, have also demonstrated neuroprotective properties through their antioxidant and anti-inflammatory effects. mdpi.com Given that N-Glycyl-L-isoleucine is composed of neuroprotective glycine and a branched-chain amino acid, it could potentially exhibit neuroprotective activities, although direct experimental evidence is currently lacking.
Involvement in Specific Biological Processes
Beyond the cellular and molecular level, the components of N-Glycyl-L-isoleucine are involved in broader physiological processes, including the modulation of the immune system.
Contributions to Immune System Modulation
Isoleucine, as a branched-chain amino acid (BCAA), plays a critical role in maintaining immune function. nih.goveurekaselect.com It can enhance the immune system by influencing immune organs, cells, and reactive substances. nih.goveurekaselect.com Isoleucine may modulate both innate and adaptive immunity, partly through the upregulation of β-defensin expression. nih.goveurekaselect.comnih.gov
BCAAs can influence the immune properties of microglial cells, the primary immune cells of the brain. nih.gov Glycine also has immunomodulatory effects, capable of regulating the production of cytokines in various immune cells. encyclopedia.pubresearchgate.net The combination of these two amino acids in the dipeptide N-Glycyl-L-isoleucine suggests a potential role in modulating immune responses, a hypothesis that warrants further investigation.
| Compound/Component | Role in Immune Modulation |
| Glycine | Regulates cytokine production in immune cells. encyclopedia.pubresearchgate.net |
| Isoleucine | Enhances immune system function, influences immune cells, and may upregulate β-defensins. nih.goveurekaselect.comnih.gov |
| Branched-Chain Amino Acids (BCAAs) | Influence the immune properties of microglial cells. nih.gov |
Regulation of Protein Metabolism and Synthesis
The dipeptide N-Glycyl-L-isoleucine is comprised of glycine and the branched-chain amino acid (BCAA) L-isoleucine. The biological activities related to protein metabolism are largely influenced by its constituent amino acids, particularly isoleucine. Branched-chain amino acids have been identified as key regulators of protein synthesis and mRNA translation. nih.gov
L-isoleucine, along with L-leucine, independently regulates critical signaling pathways that control protein synthesis. nih.gov Studies in bovine mammary cells have shown that the omission of L-isoleucine from culture media leads to a significant reduction in the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and ribosomal protein S6 kinase 1 (S6K1). nih.gov These proteins are central to a signaling cascade that promotes the initiation of translation, a key step in protein synthesis. Consequently, the fractional rate of protein synthesis declines when L-isoleucine is depleted. nih.gov
While direct studies on N-Glycyl-L-isoleucine are limited, research on the similar dipeptide, glycyl-L-leucine, in Escherichia coli has demonstrated an ability to alter the synthesis patterns of individual polypeptides. researchgate.net This suggests that dipeptides can be actively involved in modulating protein synthesis machinery. The primary role of BCAAs like isoleucine is to act as a signal for amino acid availability, which, in concert with other metabolic signals, stimulates the synthesis of new proteins. nih.govscielo.br Leucine is often cited as the most potent BCAA in this regard, but isoleucine also plays a distinct and necessary role in this regulatory function. nih.govnih.gov
| Signaling Protein | Effect of L-isoleucine Depletion | Functional Consequence |
|---|---|---|
| mTOR (mammalian target of rapamycin) | Decreased Phosphorylation | Inhibition of translation initiation signaling |
| S6K1 (ribosomal protein S6 kinase 1) | Decreased Phosphorylation | Reduced ribosomal biogenesis and translation |
Influence on Fatty Acid Metabolism and Glucose Transportation
The isoleucine component of N-Glycyl-L-isoleucine implicates the dipeptide in the complex interplay between amino acid, fatty acid, and glucose metabolism. Branched-chain amino acids are known to play significant roles in metabolic balance, including the regulation of lipid and glucose homeostasis. mdpi.com
In the liver, a central organ for energy metabolism, supplementation with BCAAs has been shown to inhibit fat accumulation. mdpi.com The metabolism of fatty acids involves their breakdown for energy (beta-oxidation) and their synthesis from precursors like acetyl-CoA (de novo lipogenesis). jackwestin.com The catabolism of isoleucine contributes to the pool of acetyl-CoA, directly linking it to the pathways of both energy production and lipid synthesis. jackwestin.com
Glucose transport into cells is a critical, regulated step for its subsequent metabolism. This process is mediated by a family of glucose transporter (GLUT) proteins. nih.gov Studies in HepG2 liver cells have shown that BCAAs can influence the expression of genes related to both lipogenesis and gluconeogenesis (the synthesis of glucose). mdpi.com The interplay is complex; for instance, while glucose is a major substrate for fatty acid synthesis, amino acid metabolism can significantly contribute to the carbon backbone for de novo lipogenesis, especially in metabolic disease states. nih.govbiorxiv.org The availability and metabolism of amino acids like isoleucine can, therefore, influence the cellular decision to store or oxidize fatty acids and to take up and utilize glucose.
Presence and Role as a Metabolite in Model Organisms (Drosophila melanogaster, Arabidopsis thaliana, Saccharomyces cerevisiae)
While direct detection of N-Glycyl-L-isoleucine as a specific metabolite in these model organisms is not prominently documented, the metabolic pathways of its constituent amino acid, L-isoleucine, are well-characterized and fundamental to their biology.
Drosophila melanogaster (Fruit Fly): In Drosophila, isoleucine metabolism is crucial for stress resistance. Studies have shown that transiently restricting dietary isoleucine can protect female flies against multiple stressors, including nicotine (B1678760) poisoning, oxidative stress, and starvation. nih.gov This points to isoleucine as a critical metabolic determinant of organismal robustness. The fruit fly genome contains genes for the degradation of valine, leucine, and isoleucine, which are linked to fatty acid metabolism pathways. genome.jp
Arabidopsis thaliana (Thale Cress): As with all plants, Arabidopsis can synthesize branched-chain amino acids like isoleucine de novo. nih.gov The biosynthesis and catabolism of isoleucine are integral parts of the plant's primary metabolism. Metabolomic analyses of Arabidopsis have revealed that the levels of various amino acids, including isoleucine, change significantly in response to developmental stages and environmental stress, such as nutrient starvation. nih.govmdpi.com This indicates a dynamic role for isoleucine pools in metabolic acclimation and plant survival.
Saccharomyces cerevisiae (Yeast): In yeast, the metabolism of isoleucine and other BCAAs is extensively studied, particularly in the context of fermentation and the production of flavor compounds. researchgate.net The catabolism of isoleucine leads to the production of active amyl alcohol (2-methylbutanol), a key fusel alcohol. nih.gov This metabolic pathway involves several enzymes, and its regulation is linked to the availability of other nitrogen sources. nih.govmdpi.com The biosynthesis of leucine, valine, and isoleucine are interconnected, sharing several enzymes in their initial steps. frontiersin.org
Potential Role in Plant Disease Resistance and Defense Responses
There is compelling evidence that L-isoleucine, a constituent of N-Glycyl-L-isoleucine, plays a direct and positive role in plant defense mechanisms. nih.gov Plants have evolved sophisticated immune systems to defend against pathogens, involving complex signaling pathways. nih.govfrontiersin.org
Research has demonstrated that the exogenous application of L-isoleucine significantly enhances the resistance of Arabidopsis thaliana against the necrotrophic fungus Botrytis cinerea. nih.gov This enhanced resistance was also observed in other horticultural species, including lettuce and strawberry. The mechanism behind this protection involves the jasmonate signaling pathway, a crucial hormonal pathway for defense against certain pathogens and insects. nih.gov Specifically, isoleucine is conjugated to jasmonic acid to form the bioactive molecule jasmonoyl-isoleucine (JA-Ile), which then triggers the expression of defense-related genes. An increase in the availability of isoleucine can thus boost this defense signaling cascade. nih.govmdpi.com
Given that dipeptides can be taken up and utilized by plants, N-Glycyl-L-isoleucine could serve as a source of isoleucine, potentially contributing to the plant's defense response by bolstering the pool of amino acids available for conjugation to jasmonic acid.
| Organism | Pathogen | Effect of Exogenous Isoleucine | Underlying Mechanism |
|---|---|---|---|
| Arabidopsis thaliana | Botrytis cinerea | Reduced lesion size; enhanced resistance | Enhancement of the Jasmonate (JA) signaling pathway |
| Lettuce, Rose, Strawberry | Botrytis cinerea | Enhanced resistance | Presumed enhancement of JA signaling |
Structure-Activity Relationship (SAR) Studies for Biological Function
Influence of Dipeptide Conformation on Bioactivity
The three-dimensional shape, or conformation, of a peptide is critical to its biological function. The specific arrangement of atoms in N-Glycyl-L-isoleucine determines how it interacts with biological targets like receptors or enzymes. Even for a simple dipeptide, the rotational freedom around the peptide bond and the side chains allows for various conformations.
Computational studies on the related tripeptide HCO-GLY-L-ILE-GLY-NH2 have explored its conformational landscape, identifying the most stable structures based on energy calculations. physchemres.org Such analyses reveal that specific backbone dihedral angles (phi and psi angles) are energetically favored. The bioactivity of N-Glycyl-L-isoleucine would therefore depend on its ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target.
Impact of Constituent Amino Acid Stereochemistry on Biological Outcomes
Stereochemistry, the specific 3D arrangement of atoms in a molecule, is fundamental to biological activity. With the exception of glycine, all amino acids used in protein synthesis are chiral and exist almost exclusively as L-enantiomers in nature. libretexts.orgyoutube.com The designation "L-isoleucine" in N-Glycyl-L-isoleucine specifies a precise stereochemical configuration.
Isoleucine is unusual in that it possesses two chiral centers, meaning it can exist as four distinct stereoisomers. rsc.org The naturally occurring form is L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid). A change in the stereochemistry at the alpha-carbon results in D-isoleucine, while a change at the beta-carbon results in allo-isoleucine. rsc.org
Biological systems, particularly enzymes and receptors, are themselves chiral and can distinguish between stereoisomers with high specificity. An enzyme that recognizes and metabolizes N-Glycyl-L-isoleucine would likely not recognize or bind as effectively to a diastereomer, such as N-Glycyl-D-allo-isoleucine. rsc.org This specificity ensures the fidelity of metabolic and signaling pathways. Therefore, the precise L-configuration of the isoleucine residue is a critical determinant of the biological outcomes associated with N-Glycyl-L-isoleucine. libretexts.org
Advanced Methodologies for Synthesis and Derivatization of N Glycyl L Isoleucine
Chemoenzymatic Synthesis Approaches
Chemoenzymatic peptide synthesis leverages the high stereoselectivity of enzymes, typically proteases, to catalyze the formation of peptide bonds under mild reaction conditions. This approach often circumvents the need for extensive protecting group strategies required in purely chemical methods.
Utilization of Specific Proteases for Peptide Bond Formation
The enzymatic synthesis of N-Glycyl-L-isoleucine can be achieved through a kinetically controlled approach using serine or cysteine proteases. In this method, an activated ester of glycine (B1666218) (the acyl donor) reacts with L-isoleucine (the nucleophile) in the presence of a suitable protease. The enzyme's active site orients the substrates to facilitate the nucleophilic attack of the amino group of L-isoleucine on the carbonyl carbon of the activated glycine, leading to the formation of the peptide bond.
Several proteases exhibit substrate specificity that could be amenable to the synthesis of the Gly-Ile linkage. Enzymes such as subtilisin and papain are known to catalyze the formation of peptide bonds. For instance, papain-catalyzed dipeptide formation has been shown to produce high yields. nih.gov Carboxypeptidase Y is another enzyme used in a two-step enzymatic synthesis of dipeptides, where it catalyzes the condensation of amino acid esters and amino acid amides. nih.gov The choice of protease is critical and depends on its specificity for the P1 and P'1 residues of the substrates, which in this case are glycine and L-isoleucine, respectively.
Table 1: Potential Proteases for N-Glycyl-L-isoleucine Synthesis
| Protease | Class | Typical Acyl Donor | General Characteristics |
|---|---|---|---|
| Subtilisin | Serine Protease | N-protected amino acid esters | Broad specificity, stable in organic cosolvents. nih.gov |
| Papain | Cysteine Protease | N-protected amino acid esters | Broad specificity, often used in precipitation-driven synthesis. nih.gov |
| Carboxypeptidase Y | Serine Protease | Amino acid esters | Can be used for continuous dipeptide production. nih.gov |
Strategic Selection of Reaction Conditions for Yield Optimization
The yield of chemoenzymatic peptide synthesis is highly dependent on the reaction conditions, which must be carefully optimized to favor synthesis over the competing hydrolysis reaction. Key parameters to control include pH, temperature, solvent system, and substrate concentrations.
pH: The pH of the reaction medium influences the ionization state of the amino and carboxyl groups of the substrates and the catalytic activity of the enzyme. The optimal pH for synthesis is often a compromise between the pH for maximal enzyme activity and the pKa values of the reacting groups.
Temperature: Temperature affects the reaction rate and enzyme stability. While higher temperatures can increase the reaction rate, they may also lead to enzyme denaturation. Subzero temperatures in aqueous organic co-solvents have been explored to minimize hydrolysis and enhance synthesis. nih.gov
Solvent System: The use of low-water-content organic solvents or biphasic systems can shift the thermodynamic equilibrium towards peptide synthesis by reducing the concentration of water, which is a reactant in the hydrolytic side reaction. nih.gov Immobilization of the enzyme can also improve its stability and reusability in such systems. nih.gov
Substrate Modification: Using activated esters of the acyl donor (e.g., methyl or ethyl esters of glycine) and controlling the concentration of the nucleophile (L-isoleucine) can drive the reaction towards product formation.
Optimizing these conditions is crucial for achieving high yields and minimizing the enzymatic degradation of the newly formed dipeptide. nih.gov
Chemical Synthesis Strategies
Chemical peptide synthesis offers a high degree of control and scalability. The synthesis of N-Glycyl-L-isoleucine involves the protection of reactive functional groups, activation of the carboxyl group of glycine, coupling with L-isoleucine, and subsequent deprotection.
Peptide Coupling Reagents and Techniques
The formation of the peptide bond between a protected glycine and a protected L-isoleucine is facilitated by coupling reagents that activate the carboxyl group of glycine.
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used coupling reagents. peptide.compeptidescientific.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of L-isoleucine. gcwgandhinagar.com A significant drawback of DCC is the formation of an insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. peptidescientific.comgcwgandhinagar.com
Onium Salts: Uronium and phosphonium (B103445) salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents that lead to rapid reactions and minimal racemization, especially when used with additives. peptide.compeptidescientific.com
Additives: To suppress racemization and improve reaction efficiency, coupling reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govpeptide.com These additives react with the activated intermediate to form an active ester that is less prone to racemization and couples efficiently with the amine component. scripps.edu
Table 2: Common Coupling Reagents and Additives
| Reagent/Additive | Abbreviation | Class | Key Features |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Cost-effective, forms insoluble urea (B33335) byproduct. peptidescientific.comgcwgandhinagar.com |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Forms soluble urea byproduct, easier handling than DCC. peptide.com |
| HBTU | HBTU | Uronium Salt | Highly efficient, low racemization. peptide.com |
| HATU | HATU | Uronium Salt | Very reactive, effective for hindered couplings. peptidescientific.com |
| PyBOP | PyBOP | Phosphonium Salt | Effective for sterically hindered amino acids. iris-biotech.de |
| 1-Hydroxybenzotriazole | HOBt | Additive | Suppresses racemization, improves coupling efficiency. nih.govpeptide.com |
Protecting Group Chemistry in N-Glycyl-L-isoleucine Synthesis
To prevent unwanted side reactions, the amino group of glycine and the carboxyl group of L-isoleucine must be protected during the coupling step.
Amino-Protecting Groups: The most common N-protecting groups in peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. wikipedia.orgucoz.com
Boc Group: This group is stable under basic and nucleophilic conditions but is readily removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA). ucoz.com
Fmoc Group: The Fmoc group is stable to acidic conditions but is cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. ucoz.com
Benzyloxycarbonyl (Z) Group: The Z group is another common amino-protecting group that can be removed by catalytic hydrogenation or strong acids like HBr in acetic acid. gcwgandhinagar.com
Carboxyl-Protecting Groups: The carboxyl group of L-isoleucine is typically protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. gcwgandhinagar.com These groups are generally stable under the conditions of peptide coupling and can be removed by saponification or, in the case of benzyl esters, by catalytic hydrogenation. gcwgandhinagar.com
The choice of protecting groups is dictated by an "orthogonal" strategy, where one group can be removed selectively in the presence of the other, allowing for the stepwise elongation of a peptide chain if necessary. wikipedia.org
Control of Stereochemical Purity During Synthesis
A critical challenge in the synthesis of N-Glycyl-L-isoleucine is preventing the racemization of the chiral center of the L-isoleucine residue. Since glycine is achiral, racemization is only a concern for the isoleucine component. Racemization can occur during the activation of the carboxyl group of a protected amino acid. However, in the synthesis of a dipeptide where glycine is the N-terminal residue, the carboxyl group of glycine is activated, and therefore, the chiral center of L-isoleucine is not at risk of racemization during the coupling step.
Nevertheless, maintaining stereochemical purity is paramount in peptide synthesis. The risk of racemization is highest for the C-terminal amino acid of a peptide fragment during fragment condensation. To minimize this risk, several strategies are employed:
Use of Additives: As mentioned, additives like HOBt and HOAt are effective in suppressing racemization. peptide.comscripps.edu
Choice of Coupling Reagent: Uronium and phosphonium-based reagents are generally associated with lower levels of racemization compared to carbodiimides used alone. peptide.com
Reaction Conditions: Low temperatures and the use of non-polar solvents can help to reduce the rate of racemization. The choice of base is also critical, with sterically hindered bases being preferred.
For the synthesis of N-Glycyl-L-isoleucine, where the N-terminal amino acid is achiral, the primary concern for stereochemical purity lies in ensuring the starting L-isoleucine is enantiomerically pure and that no racemization occurs during any of the protection or deprotection steps.
Development of N-Glycyl-L-isoleucine Derivatives and Analogs
The dipeptide N-Glycyl-L-isoleucine serves as a valuable structural motif in the development of advanced therapeutic agents and complex biomolecules. Methodologies for its derivatization focus on two primary areas: its use as a promoiety in the design of prodrugs and conjugates to enhance the properties of parent molecules, and its incorporation as a building block into larger peptide structures, such as tripeptides and antimicrobial peptides, to confer specific biological activities.
Design and Synthesis of Prodrugs and Conjugates
The conjugation of drug molecules with amino acids or peptides is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. mdpi.commdpi.com The N-Glycyl-L-isoleucine moiety can be attached to a parent drug to create a prodrug, a bioreversible derivative that can enhance solubility, permeability, and targeted delivery. mdpi.com The underlying principle is that the dipeptide promoiety can leverage endogenous amino acid and peptide transport systems (such as PEPT1) to facilitate absorption across biological membranes. mdpi.com
The design of such conjugates involves creating a covalent bond—typically an ester or amide linkage—between the dipeptide and a functional group on the parent drug. This bond is engineered to be stable during administration but susceptible to cleavage by endogenous enzymes (e.g., peptidases, esterases) in vivo, releasing the active parent drug at the target site. mdpi.comnih.gov
The synthesis of these conjugates generally follows standard peptide coupling protocols. For instance, a parent drug containing a hydroxyl or amino group can be acylated by N-protected N-Glycyl-L-isoleucine using a coupling reagent like propylphosphonic anhydride (B1165640) (T3P) or a carbodiimide. nih.gov Subsequent removal of the protecting group yields the final prodrug conjugate, which can be converted into a water-soluble salt (e.g., hydrochloride salt) to further improve its formulation characteristics. nih.gov
While specific examples focusing solely on N-Glycyl-L-isoleucine are not extensively detailed in the literature, the strategy is validated by related research. For example, quinine (B1679958) has been conjugated with a dipeptide, L-isoleucine-glycine, to produce a compound with comparable antimalarial activity to the parent drug, demonstrating the viability of dipeptide conjugation. mdpi.com Similarly, various amino acid prodrug conjugates, including those with glycine, have been synthesized for vascular disrupting agents to improve water solubility and facilitate enzymatic cleavage to release the cytotoxic parent drug. nih.gov The choice of the dipeptide sequence is critical, as the side chains of the amino acids can influence the efficiency of transport and the rate of enzymatic cleavage. mdpi.com
| Design Aspect | Rationale and Methodological Approach | Key Considerations |
|---|---|---|
| Improved Solubility | The hydrophilic nature of the dipeptide backbone and its ionizable termini can significantly increase the aqueous solubility of a hydrophobic parent drug. Conjugates are often converted to hydrochloride salts for enhanced water solubility. nih.gov | Balance between increased hydrophilicity and the need for membrane permeability. |
| Enhanced Permeability | The dipeptide moiety can act as a substrate for peptide transporters (e.g., PEPT1) in the intestinal epithelium, facilitating active transport and improving oral bioavailability. mdpi.com | The stereochemistry and side-chain structure (e.g., the branched isoleucine side chain) affect affinity for transporters. mdpi.com |
| Targeted Drug Delivery | Leverages specific transporters or enzymes that may be overexpressed in target tissues (e.g., tumors) to achieve localized drug release. | Requires detailed knowledge of the target tissue's biological environment. |
| Synthesis Strategy | Involves coupling an N-protected Gly-Ile dipeptide to the parent drug via an ester or amide bond using standard peptide coupling reagents (e.g., T3P, carbodiimides), followed by deprotection. nih.gov | The linker must be stable externally but cleavable by endogenous enzymes (e.g., peptidases, esterases) in vivo. mdpi.com |
Incorporation into Larger Peptide Constructs (e.g., Tripeptides, Antibiotic Peptides)
N-Glycyl-L-isoleucine can be incorporated as a structural unit into larger peptide chains to modulate their conformation and biological function. This is particularly relevant in the synthesis of novel antimicrobial peptides (AMPs), where specific amino acid sequences contribute to activity and stability. nih.govnih.gov Glycine-rich and Isoleucine-rich sequences are found in various natural AMPs, where glycine provides conformational flexibility and isoleucine contributes to the peptide's hydrophobicity and interaction with microbial membranes. nih.govmdpi.com
The primary method for incorporating the Gly-Ile sequence into a larger construct is Solid-Phase Peptide Synthesis (SPPS). wikipedia.orgnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com The synthesis typically proceeds from the C-terminus to the N-terminus. wikipedia.org
To incorporate the N-Glycyl-L-isoleucine sequence, two main strategies can be employed in SPPS:
Stepwise Addition: L-Isoleucine is first coupled to the resin-bound peptide. After the deprotection of its α-amino group, N-protected Glycine is then coupled to the isoleucine residue. The most common N-terminal protecting group used in modern SPPS is the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. nih.govpeptide.com
Dipeptide Block Incorporation: A pre-synthesized, N-protected dipeptide, Fmoc-Gly-Ile-OH, is coupled to the growing peptide chain in a single step. This approach can improve efficiency and help overcome potential synthetic challenges associated with specific amino acid sequences, such as aggregation. peptide.comgoogle.com This strategy has been successfully used with other dipeptides, such as Fmoc-Gly-Gly-OH, for the synthesis of peptides containing poly-glycine segments. google.com
Following the assembly of the desired peptide sequence, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). peptide.com The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Step | Procedure | Reagents and Chemistry |
|---|---|---|
| 1. Isoleucine Coupling | The N-α-Fmoc protected L-Isoleucine (Fmoc-L-Ile-OH) is activated and coupled to the free amino group of the resin-bound peptide chain. | Protecting Group: Fmoc. Coupling Agents: Carbodiimides (e.g., DIC) with an additive (e.g., HOBt), or uronium/aminium salts (e.g., HBTU, HATU). wikipedia.orgpeptide.com |
| 2. Fmoc Deprotection | The Fmoc group is removed from the newly added isoleucine residue to expose the α-amino group for the next coupling step. | A solution of a secondary amine, typically 20-50% piperidine in a solvent like DMF. peptide.com |
| 3. Glycine Coupling | N-α-Fmoc protected Glycine (Fmoc-Gly-OH) is activated and coupled to the newly exposed amino group of the isoleucine residue. | Same coupling agents as in Step 1. |
| 4. Final Deprotection | After the full peptide is synthesized, the N-terminal Fmoc group is removed. | Same deprotection solution as in Step 2. |
| 5. Cleavage and Purification | The completed peptide is cleaved from the solid support resin, and any side-chain protecting groups are removed simultaneously. The crude peptide is then purified. | Cleavage Cocktail: Primarily trifluoroacetic acid (TFA) with scavengers. Purification: RP-HPLC. peptide.com |
Sophisticated Analytical and Computational Studies on N Glycyl L Isoleucine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the intricate structural features of peptides. Techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy offer detailed information on molecular conformation, stereochemistry, and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution. For a dipeptide like N-Glycyl-L-isoleucine, NMR provides critical data on its conformational preferences and the stereochemical integrity of its constituent amino acids.
The conformation of a peptide is defined by a set of torsion angles along its backbone (φ, ψ, ω) and side chains (χ). The side chain of the isoleucine residue in N-Glycyl-L-isoleucine has two key torsion angles, χ1 and χ2, which determine the spatial arrangement of its branched alkyl group. NMR chemical shifts, particularly of the side-chain carbons, are highly sensitive to these angles. nih.gov
The chemical shift of the Cδ1 methyl carbon, in particular, serves as a robust probe for the χ2 dihedral angle. The χ2 angle in isoleucine typically populates three main energetic minima: gauche+ (g+), trans (t), and gauche- (g-). nih.gov The Cδ1 chemical shift is significantly influenced by γ-gauche effects; for instance, in the g- conformation, the Cδ1 methyl group has two γ-gauche substituents, which results in a pronounced upfield shift (a reduction of ~5.5 ppm) compared to the trans conformation. nih.gov By measuring the ¹³Cδ1 chemical shift, the populations of the trans and gauche- rotameric states can be determined, providing a detailed picture of the side-chain's conformational sampling. This approach allows for a quantitative assessment of the dynamic equilibrium between different conformational states of the isoleucine residue within the dipeptide.
Table 1: Isoleucine Side-Chain Torsion Angles and Corresponding Rotameric States
| Torsion Angle | State | Average Angle (°) |
|---|---|---|
| χ1 | gauche+ (g+) | ~60 |
| trans (t) | ~180 | |
| gauche- (g-) | ~300 | |
| χ2 | gauche+ (g+) | ~66 |
| trans (t) | ~170 |
This table illustrates the typical torsion angles for isoleucine side-chain rotameric states based on high-resolution crystal structures. nih.gov
Isoleucine is unique among the common amino acids in that it possesses two stereogenic centers (at the α and β carbons), leading to four possible stereoisomers. Epimerization at the α-carbon of L-Isoleucine (2S,3S) results in the formation of its diastereoisomer, D-Alloisoleucine (2R,3S). Distinguishing between these diastereoisomers within a peptide is crucial for structural verification and synthesis quality control.
A straightforward ¹H and ¹³C NMR analysis allows for the differentiation of isoleucine and allo-isoleucine residues. rsc.orgrsc.org This is achieved by inspecting the chemical shifts and coupling constants of the signals associated with the proton and carbon at the α-stereocentre. researchgate.net Studies on various isoleucine-containing derivatives have shown consistent trends. In ¹H NMR spectra, the proton at the α-carbon (α-CH) of a D-alloisoleucine residue typically exhibits a higher chemical shift compared to the corresponding proton in an L-isoleucine residue. researchgate.net Conversely, in ¹³C NMR spectra, the α-carbon of D-alloisoleucine tends to have a lower chemical shift than that of L-isoleucine. researchgate.net These distinct spectral signatures provide a reliable method for identifying and quantifying the presence of diastereoisomers in a sample of N-Glycyl-L-isoleucine. rsc.org
Table 2: Representative NMR Chemical Shift Differences for Isoleucine Diastereoisomers in Peptides
| Nucleus | L-Isoleucine Residue (ppm) | D-Alloisoleucine Residue (ppm) | Trend |
|---|---|---|---|
| ¹H (α-CH) | 4.03 - 4.29 | 4.36 | Higher shift for D-Alloisoleucine |
| ¹³C (α-CH) | 57.3 - 57.9 | 56.8 | Lower shift for D-Alloisoleucine |
Data derived from NMR studies of peptides containing both L-isoleucine and D-alloisoleucine residues, demonstrating the typical chemical shift trends used for differentiation. researchgate.net
Raman Spectroscopy for Vibrational and Structural Analysis
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's chemical structure, conformation, and intermolecular interactions. nih.gov When applied to N-Glycyl-L-isoleucine, the Raman spectrum reveals a series of bands corresponding to the vibrational modes of its constituent functional groups.
Table 3: Characteristic Raman Bands for N-Glycyl-L-isoleucine Functional Groups
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 2850 - 3000 | C-H stretching (CH, CH₂, CH₃) |
| 1620 - 1660 | Asymmetric COO⁻ stretching / Amide I |
| 1330 - 1440 | Symmetric COO⁻ stretching |
| 1450 | CH₂ bending |
| 1100 - 1140 | NH₃⁺ rocking |
| 1010 - 1090 | C-C stretching |
This table presents typical wavenumber ranges for key functional groups in amino acids and peptides, based on existing literature. researchgate.netresearchgate.net
Mass Spectrometry-Based Methodologies
Mass spectrometry (MS) is a cornerstone of modern bioanalysis, prized for its high sensitivity and specificity. When coupled with liquid chromatography (LC), it enables the precise quantification of molecules in complex mixtures.
Targeted Metabolomics for Quantitative Analysis in Complex Biological Matrices
Targeted metabolomics focuses on the accurate quantification of a predefined set of metabolites, such as amino acids and dipeptides, in biological samples like plasma, urine, or tissue extracts. lcms.cz An LC-MS/MS-based targeted method for N-Glycyl-L-isoleucine would provide the high sensitivity and specificity required for its detection and quantification in these complex matrices. researchgate.netnih.gov
The typical workflow involves minimal sample preparation, often a simple protein precipitation step, followed by analysis using LC-MS/MS. lcms.cz The liquid chromatography step separates N-Glycyl-L-isoleucine from other matrix components. Subsequently, the mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of N-Glycyl-L-isoleucine) is selected and fragmented, and a specific product ion is monitored for detection. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference and ensuring accurate quantification, even at low concentrations. lcms.cz The development of such a validated assay is essential for studying the metabolic fate and physiological relevance of N-Glycyl-L-isoleucine.
Table 4: Representative LC-MS/MS Parameters for Targeted Analysis of a Dipeptide
| Parameter | Description | Example Value |
|---|---|---|
| Chromatography | Column Type | HILIC or Reversed-Phase C18 |
| Mobile Phase | Acetonitrile (B52724)/Water with modifiers (e.g., formic acid) | |
| Mass Spectrometry | Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ for N-Glycyl-L-isoleucine (m/z 189.12) | |
| Product Ion (Q3) | Specific fragment ion (e.g., immonium ion of isoleucine) |
This table outlines the typical parameters that would be optimized for developing a robust and sensitive targeted LC-MS/MS method for quantifying N-Glycyl-L-isoleucine.
Application in Peptide Identification and Characterization
The precise identification and characterization of N-Glycyl-L-isoleucine, particularly within complex biological matrices, rely on a suite of advanced analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are cornerstone methodologies for the separation and detection of this dipeptide.
In typical HPLC and UPLC systems, reversed-phase chromatography is employed, where N-Glycyl-L-isoleucine is separated based on its hydrophobicity. The mobile phase conditions, including the gradient of organic solvents like acetonitrile and the presence of ion-pairing agents, are optimized to achieve efficient separation from other peptides and amino acids. To enhance detection sensitivity, especially at low concentrations, pre-column or post-column derivatization techniques can be utilized. Reagents that react with the primary amine of the N-terminal glycine (B1666218) can introduce a chromophore or fluorophore, significantly improving UV-Vis or fluorescence detection limits.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides definitive structural confirmation. Following ionization, typically by electrospray ionization (ESI), the protonated molecule of N-Glycyl-L-isoleucine ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is predictable and characteristic of the peptide's sequence. Key fragment ions observed would include the b- and y-ion series. For N-Glycyl-L-isoleucine, the cleavage of the peptide bond would predominantly yield a b₁ ion corresponding to the glycyl residue and a y₁ ion corresponding to the isoleucyl residue. Further fragmentation of the isoleucine side chain can also occur, providing additional structural confirmation.
The table below summarizes the expected primary fragment ions for N-Glycyl-L-isoleucine in a tandem mass spectrometry experiment.
| Ion Type | Fragment | Expected m/z |
| b₁ | [Gly]⁺ | 58.04 |
| y₁ | [Ile+H]⁺ | 132.10 |
Note: The m/z (mass-to-charge ratio) values are calculated based on the most common isotopes.
Computational Chemistry and Molecular Modeling
Computational methods offer powerful insights into the molecular properties and behavior of N-Glycyl-L-isoleucine, complementing experimental data and providing a deeper understanding at the atomic level.
Ab Initio and Density Functional Theory (DFT) for Conformational Landscapes
Ab initio and Density Functional Theory (DFT) calculations are instrumental in mapping the conformational landscape of N-Glycyl-L-isoleucine. These methods solve the electronic structure of the molecule from first principles, providing accurate geometries and relative energies of different conformers. A study on a protected tripeptide model, HCO-GLY-L-ILE-GLY-NH2, which contains the N-Glycyl-L-isoleucine sequence, has provided valuable insights. physchemres.org By systematically rotating the dihedral angles (phi, ψ) of the peptide backbone and the side-chain dihedral angles (chi) of the isoleucine residue, a potential energy surface can be constructed.
For N-Glycyl-L-isoleucine, key areas of conformational stability are expected to be in the β-sheet and α-helical regions of the Ramachandran plot for both the glycine and isoleucine residues. The bulky, branched side chain of isoleucine imposes steric constraints that limit its conformational freedom compared to glycine. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can accurately predict the relative energies of these conformers and the energy barriers between them. These calculations reveal the most probable shapes the molecule will adopt in the gas phase.
Molecular Dynamics Simulations to Investigate Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of N-Glycyl-L-isoleucine and its interactions with its environment, particularly in aqueous solution. In an MD simulation, the atoms of the dipeptide and the surrounding solvent molecules are modeled as classical particles, and their trajectories over time are calculated by integrating Newton's laws of motion.
Simulations of dipeptides in water reveal the formation of a hydration shell around the molecule. Water molecules form hydrogen bonds with the polar amide backbone and the N- and C-termini of N-Glycyl-L-isoleucine. The hydrophobic isoleucine side chain influences the local water structure, leading to a phenomenon known as hydrophobic hydration. MD simulations can quantify the number of water molecules in the first hydration shell, their residence times, and the dynamics of hydrogen bond formation and breakage. This provides a detailed picture of how the dipeptide interacts with its immediate environment, which is crucial for understanding its solubility and transport properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of molecules with their biological activity. scielo.br While specific QSAR models for N-Glycyl-L-isoleucine are not widely reported, the methodology is applicable to dipeptides in general and can be used to predict various biological activities, such as taste (e.g., bitterness), antihypertensive effects, or antioxidant properties. scielo.br
In a QSAR study of dipeptides, a set of molecules with known activities is used to build a model. The chemical structures are represented by numerical descriptors that quantify various physicochemical properties. For N-Glycyl-L-isoleucine, these descriptors would include parameters related to its size, shape, hydrophobicity, and electronic properties, derived from the individual properties of glycine and isoleucine.
The table below lists some common amino acid descriptors that would be used in a QSAR model for N-Glycyl-L-isoleucine.
| Descriptor Type | Examples |
| Hydrophobicity | Partition coefficient (logP), Hydrophobicity scales (e.g., Kyte-Doolittle) |
| Steric | Molecular weight, van der Waals volume, Side-chain bulk |
| Electronic | pKa of terminal groups, Dipole moment, Partial charges on atoms |
| Topological | Connectivity indices, Shape indices |
By applying statistical methods such as multiple linear regression or partial least squares, a mathematical equation is derived that links these descriptors to the observed biological activity. This model can then be used to predict the activity of other dipeptides, including N-Glycyl-L-isoleucine, for which experimental data is not yet available.
Studies on Solute-Solvent Interactions
The interaction between N-Glycyl-L-isoleucine (the solute) and its surrounding solvent, typically water, is fundamental to its chemical behavior. Experimental techniques such as densimetry, ultrasonic velocity measurements, and viscometry can be used to probe these interactions. These methods provide macroscopic properties from which microscopic information about solute-solvent interactions can be inferred.
For instance, the apparent molar volume and compressibility can indicate the extent to which the dipeptide disrupts the structure of water. The positive transfer volumes of amino acids like glycine and isoleucine from water to aqueous salt solutions suggest that the interactions between the zwitterionic end groups and the salt ions are weaker than the ion-water interactions. The hydrophobic part of the isoleucine side chain will interact differently with the solvent compared to the more polar glycine residue.
Computational studies, particularly DFT calculations combined with continuum solvation models (like the Polarizable Continuum Model, PCM), can provide a theoretical framework for understanding these interactions. sci-hub.se These models treat the solvent as a continuous medium with a given dielectric constant, allowing for the calculation of solvation free energies. This approach can be used to study how the conformational preferences of N-Glycyl-L-isoleucine change when it is transferred from the gas phase to a solution, providing insights into the balance of intramolecular and intermolecular forces that govern its behavior in a biological context.
Applications and Translational Research of N Glycyl L Isoleucine
Development as a Research Reagent and Biochemical Probe
N-Glycyl-L-isoleucine serves as a valuable tool in biochemical and physiological research, primarily as a substrate for studying enzyme kinetics and transport mechanisms. Its simple structure allows for the investigation of peptidase activity and the characterization of peptide transporters in various biological systems. nih.gov
As a dipeptide, N-Glycyl-L-isoleucine is a substrate for various peptidases, enzymes that cleave peptide bonds. By monitoring the hydrolysis of N-Glycyl-L-isoleucine, researchers can determine the specificity and activity of these enzymes. This is crucial for understanding the role of peptidases in protein metabolism and cellular signaling.
Furthermore, N-Glycyl-L-isoleucine is employed as a probe to investigate peptide transport across biological membranes. The uptake and transport of di- and tripeptides are mediated by specific transporters, such as PepT1 and PepT2. Studies using dipeptides like N-Glycyl-L-isoleucine help elucidate the mechanisms of these transporters, which are important for nutrient absorption and drug delivery.
Table 1: Applications of N-Glycyl-L-isoleucine as a Research Reagent
| Research Area | Specific Application | Significance |
| Enzyme Kinetics | Substrate for various peptidases. | Characterization of enzyme activity and specificity, crucial for understanding protein metabolism and designing enzyme inhibitors. |
| Membrane Transport | Probe for studying peptide transporters (e.g., PepT1, PepT2). | Elucidation of nutrient absorption mechanisms and the potential for using peptide transporters for targeted drug delivery. |
| Cell Biology | Component in specialized cell culture media to study cellular metabolism and amino acid utilization. | Understanding the nutritional requirements of cells and optimizing conditions for cell growth and protein production. |
Potential in Therapeutic Agent Development
The therapeutic potential of N-Glycyl-L-isoleucine is an emerging area of investigation, with research exploring its relevance in neurodegenerative disorders, cancer, and antimicrobial strategies.
While direct studies on N-Glycyl-L-isoleucine in neurodegenerative diseases are limited, research on related molecules suggests potential avenues for investigation. For instance, N-acetyl-l-leucine has demonstrated therapeutic potential in models of Parkinson's disease by reducing pathological α-synuclein levels and improving synaptic function. medchemexpress.commdpi.com Furthermore, studies on human neuroblastoma cells have shown that deprivation of essential amino acids, including leucine (B10760876), can impact cell viability, suggesting the importance of amino acid and peptide metabolism in neuronal health. researchgate.net Given that neuroinflammation is a hallmark of many neurodegenerative disorders, the potential anti-inflammatory properties of glycine-containing peptides may also be of therapeutic interest. science.gov
The role of N-Glycyl-L-isoleucine in cancer is complex and not yet fully understood. Research on its constituent amino acids presents a dichotomous view. High doses of isoleucine have been shown to suppress the proliferation of lung cancer cells by stabilizing the tumor suppressor protein PTEN. nih.govmdpi.com Conversely, some studies suggest that branched-chain amino acids like leucine and isoleucine can promote the growth of certain cancers. cymitquimica.com
Interestingly, N-Glycyl-L-isoleucine has been identified as an effective inhibitor of matrix metalloproteinase (MMP) production in tissue cultures. mdpi.com MMPs are enzymes that play a crucial role in cancer invasion and metastasis by degrading the extracellular matrix. By inhibiting MMPs, N-Glycyl-L-isoleucine could potentially interfere with cancer progression. Additionally, some synthetic derivatives of peptides containing amino acids like glycine (B1666218) and leucine have exhibited antiproliferative activity against various cancer cell lines.
The potential of N-Glycyl-L-isoleucine as an antimicrobial agent is another area of interest. Antimicrobial peptides (AMPs) are a diverse group of molecules that form a key part of the innate immune system. wur.nl Many AMPs are rich in specific amino acids, such as glycine and leucine. For example, leptoglycin, a glycine/leucine-rich peptide, has demonstrated inhibitory activity against Gram-negative bacteria. researchgate.net The structural characteristics of dipeptides can also contribute to their antimicrobial properties, with some forming nanotubes that can disrupt bacterial membranes. nih.gov While direct testing of N-Glycyl-L-isoleucine's antimicrobial activity is not widely reported, a study on L-isoleucine indicated its potential antimicrobial effects. nih.gov The combination of glycine and isoleucine in a dipeptide structure could therefore represent a novel approach to developing new antimicrobial agents.
Table 2: Potential Therapeutic Applications of N-Glycyl-L-isoleucine
| Therapeutic Area | Potential Mechanism of Action |
| Neurodegenerative Disorders | Based on related leucine-containing compounds, potential for neuroprotection through modulation of pathological protein aggregation and improvement of synaptic function. |
| Cancer Research | Inhibition of matrix metalloproteinase production, potentially hindering cancer cell invasion and metastasis. The constituent amino acid, isoleucine, has shown tumor-suppressive effects in some cancer models. nih.govmdpi.commdpi.com |
| Antimicrobial Strategies | As a glycine and isoleucine-containing dipeptide, it may possess antimicrobial properties similar to other glycine- and leucine-rich antimicrobial peptides. |
Bioprocessing and Biomanufacturing Implications
In the fields of bioprocessing and biomanufacturing, maintaining optimal cell culture conditions is paramount for maximizing the yield and quality of biologics. Amino acids are critical components of cell culture media. researchgate.net However, the low solubility of some essential amino acids, like isoleucine, can be a limiting factor in developing highly concentrated media formulations.
Research into modified amino acids has shown promise in overcoming this challenge. For example, N-lactoyl-leucine and N-lactoyl-isoleucine have been demonstrated to be highly soluble and bioavailable alternatives to their canonical counterparts in cell culture media for Chinese hamster ovary (CHO) cells. nih.govnih.gov These derivatives support cell growth and protein production, showcasing the potential for N-acylated amino acids in bioprocessing.
Similarly, N-Glycyl-L-isoleucine could offer advantages in biomanufacturing. As a dipeptide, it may exhibit different solubility and stability profiles compared to free L-isoleucine. Its use in cell culture media could lead to more concentrated and stable formulations, improving the efficiency of fed-batch processes for producing monoclonal antibodies and other recombinant proteins. Furthermore, dipeptides are often taken up by cells more efficiently than free amino acids, which could enhance nutrient availability and cellular productivity.
Advanced Nutritional Science and Supplementation Research
The unique biochemical properties of dipeptides like N-Glycyl-L-isoleucine make them intriguing subjects for advanced nutritional science. It is well-established that dipeptides can be absorbed more rapidly than free-form amino acids due to the presence of specific peptide transporters in the intestine. This enhanced absorption can lead to a more rapid increase in plasma amino acid concentrations.
The constituent amino acids of N-Glycyl-L-isoleucine, glycine and isoleucine, have significant roles in human physiology. Glycine is a non-essential amino acid with anti-inflammatory properties. Isoleucine is a branched-chain amino acid (BCAA) that is essential for muscle protein synthesis. Leucine, a structural isomer of isoleucine, is a potent stimulator of the mTOR signaling pathway, which is a key regulator of muscle growth. Studies have shown that supplementation with leucine and dileucine can significantly boost muscle protein synthesis. mdpi.comhmdb.cadroracle.ai
Given these properties, N-Glycyl-L-isoleucine could be a valuable component of nutritional supplements, particularly for sports nutrition and clinical nutrition. Its potential for rapid absorption could make it an effective supplement for post-exercise recovery to promote muscle repair and growth. In clinical settings, it could be used to address malnutrition and muscle wasting in patients with various conditions. The bioavailability of glycine and isoleucine from this dipeptide form is an important area for future research.
Future Research Directions and Unexplored Avenues
Elucidation of Complete Mechanistic Pathways in Biological Systems
Beyond its role as a source of amino acids, the complete mechanistic pathway of N-Glycyl-L-isoleucine is not fully understood. Future studies could investigate whether this dipeptide has signaling functions of its own before it is hydrolyzed, potentially interacting with cell surface receptors or intracellular proteins to modulate cellular processes.
Comprehensive In Vivo Studies to Validate In Vitro Findings
Much of the current understanding of dipeptide metabolism comes from in vitro experiments using cell cultures. Comprehensive in vivo studies in animal models are needed to validate these findings and to understand the pharmacokinetics—absorption, distribution, metabolism, and excretion—of N-Glycyl-L-isoleucine in a whole-organism context.
Exploration of Novel Therapeutic Targets and Biomedical Applications
Dipeptides are appealing for drug discovery due to their potential for oral administration and low toxicity. Future research could explore N-Glycyl-L-isoleucine as a scaffold for developing peptidomimetics or as a targeted delivery vehicle for the essential amino acid L-isoleucine to specific tissues. Its potential role in modulating metabolic pathways associated with insulin (B600854) resistance, where isoleucine plays a complex part, warrants further investigation.
Development of Advanced Analytical Techniques for Trace Detection
Detecting and quantifying low concentrations of specific dipeptides in complex biological fluids like blood serum or tissue extracts remains a challenge. There is a need for the development of more advanced, highly sensitive, and high-throughput analytical methods, possibly using novel chemical isotope labeling or advanced mass spectrometry techniques, to accurately measure trace amounts of N-Glycyl-L-isoleucine and its isomers.
Integration of Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of the role of N-Glycyl-L-isleucine can be achieved by integrating multi-omics data. Metabolomics can identify changes in the levels of this dipeptide in various physiological or pathological states. Combining this with proteomics and genomics data could reveal correlations between N-Glycyl-L-isoleucine concentrations and the expression of specific transporters, enzymes, or regulatory proteins, providing a more holistic view of its function.
Q & A
Q. How can researchers determine the purity of N-Glycyl-L-isoleucine in synthesized samples?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is commonly used to assess purity. Ensure calibration with a reference standard and validate the method using retention time and peak area analysis. For reproducibility, replicate measurements under controlled conditions (e.g., 25°C, pH 7) are recommended .
Q. What experimental factors influence the solubility of N-Glycyl-L-isoleucine in aqueous solutions?
Methodological Answer: Solubility (205 g/L at 18.4°C) is pH-dependent due to its amphoteric nature. To optimize solubility, design experiments varying pH (3.0–7.0) and temperature (4–40°C), and measure dissolution rates spectrophotometrically. Include controls (e.g., pure water) to isolate variable effects .
Q. How should researchers validate the identity of N-Glycyl-L-isoleucine in novel synthesis protocols?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) with mass spectrometry (MS). Compare spectral data to reference libraries (e.g., NIST) . For novel compounds, include elemental analysis to confirm molecular formula (CHNO) .
Q. What are the best practices for storing N-Glycyl-L-isoleucine to prevent degradation?
Methodological Answer: Store at -15°C in airtight, light-protected containers under inert gas (e.g., nitrogen) to minimize hydrolysis or oxidation. Monitor stability via periodic HPLC analysis over 6–12 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data for N-Glycyl-L-isoleucine clustering reactions with sodium ions?
Methodological Answer: Discrepancies in free energy values (e.g., ΔrG° = 154 kJ/mol in CIDC studies ) may arise from experimental setups. Replicate studies using identical ionization conditions (e.g., electrospray vs. electron impact) and validate via computational simulations (e.g., density functional theory). Compare results with literature using standardized reporting frameworks .
Q. What computational approaches are suitable for modeling the interaction of N-Glycyl-L-isoleucine with biological receptors?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (e.g., GROMACS) can predict binding affinities. Validate models using experimental data (e.g., surface plasmon resonance) and apply statistical corrections (e.g., bootstrapping) to reduce bias .
Q. How can researchers design experiments to investigate the role of N-Glycyl-L-isoleucine in peptide bond stability under extreme pH conditions?
Methodological Answer: Use kinetic studies with stopped-flow spectrophotometry to measure bond cleavage rates at pH 2–12. Include controls (e.g., non-reactive analogs) and analyze data via Arrhenius plots to determine activation energy. Replicate findings across three independent trials .
Q. What strategies mitigate variability in mass spectrometry data for N-Glycyl-L-isoleucine in complex matrices?
Methodological Answer: Employ matrix-matched calibration and internal standards (e.g., isotopically labeled analogs). Optimize ionization parameters (e.g., ESI voltage, desolvation temperature) and validate using tandem MS/MS fragmentation patterns .
Q. How should researchers address incomplete or conflicting literature on N-Glycyl-L-isoleucine’s role in metabolic pathways?
Methodological Answer: Conduct systematic reviews using PRISMA guidelines to identify knowledge gaps. Design targeted metabolomics studies (e.g., LC-MS/MS) to quantify intermediates in relevant pathways (e.g., branched-chain amino acid metabolism) and apply pathway enrichment analysis .
Q. What experimental designs are effective for studying N-Glycyl-L-isoleucine’s interaction with transition metal ions?
Methodological Answer: Use isothermal titration calorimetry (ITC) to measure binding constants (K) and stoichiometry. Pair with X-ray crystallography to resolve structural details. Include chelating agents (e.g., EDTA) as negative controls .
Methodological Frameworks and Best Practices
- Data Reporting : Follow NIH guidelines for preclinical studies, including detailed experimental conditions (e.g., temperature, pH, instrument settings) to enable replication .
- Statistical Validation : Use ANOVA for multi-group comparisons and Tukey’s post-hoc test. Report effect sizes and confidence intervals to enhance interpretability .
- Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to assess causal relationships in conflicting datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
